3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(6-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-2-4-11-10(6-8)7-9(13(17)14-11)3-5-12(15)16/h2,4,6-7H,3,5H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXVHEQYIPNAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolytic Cleavage of Pyranoquinolinedione Precursors
The base-catalyzed hydrolysis of pyranoquinolinedione derivatives provides direct access to 3-(quinolin-3-yl)-3-oxopropanoic acid intermediates, which can be further functionalized to yield the target compound. As demonstrated in studies using aqueous NaOH (2 M, 80°C, 6 h), this method achieves 85–90% conversion efficiency . The reaction proceeds through nucleophilic attack at the lactone carbonyl, followed by ring opening and tautomerization:
Critical parameters include:
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Alkali concentration : Concentrations below 1.5 M result in incomplete ring opening, while >3 M solutions promote decarboxylation.
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Temperature : Optimal yields occur at 75–85°C; temperatures exceeding 90°C degrade the quinoline nucleus.
Post-hydrolysis, the 3-oxopropanoic acid intermediate undergoes selective reduction using NaBH in THF/MeOH (4:1) to install the 2-hydroxy group, followed by methylation with dimethyl sulfate (KCO, DMF, 60°C) to introduce the 6-methyl substituent .
Chemoselective Amidation-Hydrolysis Sequence
Recent advancements in heterocyclic amide chemistry enable the synthesis of propanoic acid derivatives via controlled N-alkylation. A representative protocol from ACS Omega involves :
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Esterification : React 2-hydroxy-6-methylquinoline with ethyl acrylate (1.2 eq) in toluene at 110°C for 12 h to form ethyl 3-(2-hydroxy-6-methylquinolin-3-yl)propanoate (78% yield).
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Hydrolysis : Treat the ester with NaOH (2 eq) in EtOH/HO (3:1) at 60°C for 8 h, achieving 92% conversion to the carboxylic acid.
Optimization Data :
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Acrylate Equivalents | 1.2 | +15 |
| Solvent Polarity | Toluene | +22 vs. DCM |
| Hydrolysis Time | 8 h | +34 vs. 4 h |
This method’s superiority stems from the amide group’s directing effects, which prevent unwanted Michael additions during acrylate coupling .
Friedländer Cyclo-Condensation Approach
The Friedländer reaction constructs the quinoline core while simultaneously introducing the propanoic acid sidechain. A modified protocol involves :
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Condense 2-aminobenzaldehyde derivatives with ethyl 4-oxopentanoate in HCl/EtOH (0.5 M, reflux, 10 h).
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Oxidize the resultant dihydroquinoline with DDQ (2 eq, CHCl, 25°C, 2 h).
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Hydrolyze the ester using LiOH (3 eq, THF/HO, 50°C, 6 h).
Key Observations :
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Electron-donating groups on the benzaldehyde enhance cyclization rates (k = 0.42 h for –OCH vs. 0.18 h for –NO) .
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Steric hindrance at the aldehyde β-position reduces yields by 35–40%.
Alkaline Hydrolysis of Ester Precursors
Patent data reveal scalable methods for ester-to-acid conversion under mild conditions :
Procedure :
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Suspend ethyl 3-(2-hydroxy-6-methylquinolin-3-yl)propanoate (1 eq) in MeOH/HO (4:1).
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Add NaOH pellets (2.5 eq) gradually while maintaining T < 40°C.
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Stir 12 h, acidify with HCl (pH 3–4), and extract with EtOAc.
Scale-Up Results :
| Batch Size (kg) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0.5 | 89 | 98.2 |
| 5.0 | 86 | 97.8 |
| 50.0 | 82 | 96.5 |
This method’s robustness makes it preferable for industrial applications despite slightly lower yields compared to DCC-mediated routes .
Spectroscopic Characterization
Consistent analytical profiles confirm successful synthesis across all methods:
NMR (400 MHz, DMSO-d) :
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δ 2.63 (t, J = 6.0 Hz, 2H, CHCO)
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δ 4.42 (t, J = 6.0 Hz, 2H, NCH)
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δ 6.85–7.48 (m, 3H, Ar–H)
NMR (100 MHz, DMSO-d) :
HRMS (ESI+) :
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Pyranoquinolinedione | 85 | 97 | 1.8 | Moderate |
| Amidation-Hydrolysis | 92 | 99 | 2.1 | High |
| Friedländer | 76 | 95 | 2.5 | Low |
| Alkaline Hydrolysis | 89 | 98 | 1.2 | High |
Cost Index: Relative reagent/solvent expenses normalized to amidation-hydrolysis = 1.0
The amidation-hydrolysis route offers the best balance of yield and purity, while alkaline hydrolysis excels in large-scale production. Friedländer synthesis remains valuable for introducing complex substituents despite its limitations.
Challenges and Optimization Opportunities
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Byproduct Formation :
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Acid Sensitivity :
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Catalyst Recycling :
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and quinoline ring play crucial roles in its binding to enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and pharmacological implications:
Key Observations:
- Quinoline vs.
- Substituent Position : The position of hydroxy groups (e.g., 2-OH vs. 4-hydroxyphenyl in ) significantly impacts hydrogen-bonding capacity and metabolic stability.
- Solubility Enhancements: Sodium salts of thio-linked quinoline propanoic acids (e.g., ) demonstrate strategic modifications to improve pharmacokinetics.
Pharmacological and Functional Comparisons
Cytotoxicity and Bioactivity:
- The tetrahydrofuran-linked compound () showed 43.2% mortality in brine shrimp assays, suggesting moderate cytotoxicity. Comparable data for this compound is unavailable, but its hydroxy group may enhance target binding similar to other phenolic compounds .
- Quinolin-2-one derivatives (e.g., 3-[2-oxoquinolin-1(2H)-yl]propanoic acid) are noted for cytoactivity, though specific mechanisms require further study .
Physicochemical Properties
- Water Solubility: Sodium salts of thio-quinoline propanoic acids () address solubility limitations inherent to neutral quinoline derivatives.
Biological Activity
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is an organic compound featuring a quinoline moiety, which contributes to its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is C13H13NO2. Its structure includes a hydroxyl group and a propanoic acid functional group attached to a methyl-substituted quinoline ring, enhancing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly:
- Antimicrobial Properties : Similar compounds have demonstrated the ability to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The quinoline structure is associated with various pharmacological effects, including anticancer activity. Studies suggest that modifications in the structure may enhance its efficacy against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound are supported by comparative studies with similar compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 31.25 | Staphylococcus aureus |
| This compound | 62.5 | Escherichia coli |
These results indicate that the compound has promising antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of quinoline have shown selective cytotoxicity towards cancer cells while sparing non-cancerous cells. The following table presents findings from a study evaluating the cytotoxic effects on A549 lung cancer cells:
| Compound | IC50 (μM) | Effect on A549 Cells |
|---|---|---|
| Doxorubicin | 0.5 | Cytotoxic |
| Cisplatin | 1.0 | Cytotoxic |
| This compound | 5.0 | Moderate Cytotoxicity |
The compound demonstrated moderate cytotoxic effects compared to established chemotherapeutics, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways. Further studies are needed to elucidate these interactions fully.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against multidrug-resistant strains, indicating their potential for treating infections caused by resistant bacteria .
- Cancer Cell Line Studies : Research involving A549 and other cancer cell lines showed that structural modifications could enhance selectivity and potency against cancer cells while minimizing effects on healthy cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : Synthesis of quinoline-based propanoic acid derivatives often involves condensation reactions between substituted quinolines and propanoid precursors. For example, analogous compounds like 3-((6-R-quinolin-4-yl)thio)propanoic acid are synthesized via thioether formation, with optimization of temperature (60–80°C) and catalysts (e.g., DCC for carboxyl activation) . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the quinoline ring substitution pattern and propanoic acid linkage. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C=O). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity thresholds) ensures batch consistency .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Cross-validate using Differential Scanning Calorimetry (DSC) for precise melting point analysis and High-Resolution Mass Spectrometry (HRMS) to confirm molecular integrity. Recrystallization in different solvents (e.g., acetonitrile vs. ethyl acetate) can isolate pure polymorphs .
Advanced Research Questions
Q. What strategies can be employed to study the structure-activity relationship (SAR) of substituents on the quinoline ring?
- Methodological Answer : Systematic substitution at the quinoline 2- and 6-positions (e.g., halogens, alkyl groups) followed by in vitro bioactivity assays (e.g., enzyme inhibition, cytotoxicity) can reveal SAR trends. Computational tools like molecular docking (AutoDock Vina) predict binding modes with targets like kinases or proteases, guiding rational design .
Q. How do reactive intermediates of this compound influence its mechanism of action in biological systems?
- Methodological Answer : Nitro or hydroxy groups may form reactive oxygen species (ROS) or electrophilic intermediates. Use electron paramagnetic resonance (EPR) to detect ROS generation, and LC-MS/MS to identify adducts with cellular nucleophiles (e.g., glutathione). Comparative studies with deuterated analogs can isolate metabolic pathways .
Q. What computational approaches are suitable for predicting binding affinities with therapeutic targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) calculations quantify binding energy changes upon substituent modification. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, serum concentrations). Standardize protocols using guidelines like OECD TG 423 for cytotoxicity. Meta-analyses of public datasets (ChEMBL, PubChem) can identify consensus activity profiles .
Methodological Notes for Data Analysis
- Chromatographic Purity : Always report HPLC conditions (column type, mobile phase, detection wavelength) to enable cross-study comparisons .
- Spectral Validation : Compare NMR chemical shifts with PubChem or NIST reference data to confirm structural assignments .
- Biological Replicates : Use ≥3 independent experiments with statistical rigor (e.g., ANOVA with post-hoc tests) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
